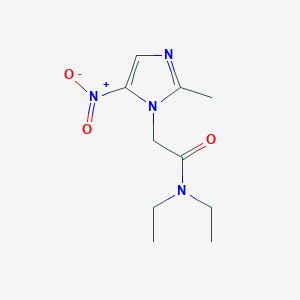![molecular formula C15H12Cl2N2O2 B5755370 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)
4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide, also known as CCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been shown to have promising pharmacological properties, making it a subject of interest in drug discovery and development.
Mécanisme D'action
4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has been shown to exert its pharmacological effects through multiple mechanisms of action. One of its primary mechanisms involves the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. By inhibiting HDAC enzymes, 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit inflammation, and protect against oxidative stress. In vivo studies have also shown its potential in reducing tumor growth and improving cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological effects can be easily measured using various biochemical and cellular assays. However, one of its limitations is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide. One potential area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanisms of action and identify its molecular targets. Finally, the potential use of 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide can be achieved through a multistep reaction process involving the condensation of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting intermediate with 4-chloroaniline. The final product is obtained through recrystallization of the crude product in a suitable solvent.
Applications De Recherche Scientifique
4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its potential therapeutic applications have been explored in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-chloro-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-5-1-10(2-6-12)9-14(20)18-19-15(21)11-3-7-13(17)8-4-11/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNLBIGLBYXUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)




![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
